5,5,6,6,7,7,7-heptafluoro-4,4-bis(trifluoromethyl)heptanoic Acid

説明

Chemical Identity and Nomenclature

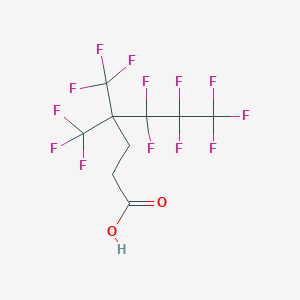

The compound this compound possesses a well-defined chemical identity documented across multiple chemical databases and regulatory frameworks. The Chemical Abstracts Service has assigned this compound the registry number 129991-14-6, providing a unique identifier for tracking and regulatory purposes. The molecular formula C₉H₅F₁₃O₂ accurately represents the elemental composition, indicating nine carbon atoms, five hydrogen atoms, thirteen fluorine atoms, and two oxygen atoms arranged in a specific structural configuration.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as this compound. This naming system precisely describes the substitution pattern on the seven-carbon carboxylic acid backbone, with heptafluoro indicating seven fluorine atoms at positions 5, 6, and 7, and bis(trifluoromethyl) specifying two trifluoromethyl groups attached at position 4. Alternative nomenclature includes 4,4-bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluoroheptanoic acid, which presents the same structural information in a different systematic format.

The compound's structural representation through Simplified Molecular Input Line Entry System notation is documented as C(CC(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F)C(=O)O, providing a standardized method for digital chemical structure communication. The International Chemical Identifier key QOUXPUNWZRSOCX-UHFFFAOYSA-N serves as a unique digital fingerprint for the compound's structure, enabling precise identification across global chemical databases.

Physical property calculations indicate significant hydrophobic character, with a calculated logarithmic partition coefficient of 4.79510, reflecting the compound's preference for organic phases over aqueous environments. The polar surface area is calculated at 37.30000 square angstroms, primarily contributed by the carboxylic acid functional group. These calculated properties align with expectations for highly fluorinated carboxylic acids, which typically exhibit enhanced lipophobicity and hydrophobicity compared to their non-fluorinated counterparts.

Table 1: Chemical Identity Parameters for this compound

Historical Context of Polyfluorinated Alkyl Substance Development

The development of per- and polyfluoroalkyl substances traces its origins to the late 1930s, when fundamental discoveries in fluorine chemistry established the foundation for creating these persistent synthetic compounds. The earliest known per- and polyfluoroalkyl substance compound in the United States was first synthesized as polytetrafluoroethylene by Roy J. Plunkett in 1938 while employed by DuPont de Nemours, Inc., marking the beginning of industrial fluoropolymer chemistry. This accidental discovery led to DuPont patenting the innovation under Kinetic Chemicals in 1941 and registering the trademarked name Teflon in 1945.

Industrial production of per- and polyfluoroalkyl substances began in earnest during the 1940s and expanded significantly through the 1950s. By 1948, DuPont was producing over 900 tons of polytetrafluoroethylene per year at their facility in Parkersburg, West Virginia, while 3M had begun production of their signature per- and polyfluoroalkyl substances at their plant in Minnesota. The manufacturing processes that emerged during this period, primarily electrochemical fluorination and fluorotelomerization, became the dominant methods for producing per- and polyfluoroalkyl substances that contain perfluoroalkyl chains.

Electrochemical fluorination, developed as a direct fluorination technique, proved aggressive in its approach, often resulting in uncontrolled chemical reactions such as carbon-chain shortening and rearrangement. This process led to the production of a wide range of byproducts including cyclic and branched isomers, contributing to the chemical complexity observed in per- and polyfluoroalkyl substance manufacturing. Fluorotelomerization emerged as a less aggressive oligomerization process that mainly resulted in homologous series of target compounds, as observed near fluoropolymer and perfluoropolyether manufacturing and processing sites.

The unique physical and chemical properties of per- and polyfluoroalkyl substances, including oil, water, stain, and soil repellency, chemical and thermal stability, and friction reduction, led to their widespread application across multiple industries. These properties found application in aerospace, semiconductor, medical, automotive, construction, electronics, and aviation industries, as well as in consumer products such as carpets, clothing, furniture, outdoor equipment, food packaging, and firefighting applications.

Table 2: Timeline of Major Per- and Polyfluoroalkyl Substance Development Milestones

Structural Relationship to Per- and Polyfluoroalkyl Substances

This compound belongs to the perfluoroalkyl carboxylic acids subclass within the broader per- and polyfluoroalkyl substances family. Perfluoroalkyl carboxylic acids are compounds following the general formula CₙF₍₂ₙ₊₁₎CO₂H, representing organofluorine analogues of ordinary carboxylic acids with significantly enhanced acidity and pronounced hydrophobic character. These compounds constitute one of the major subgroups of perfluoroalkyl acids, which are terminal degradation products that resist further breakdown under normal environmental conditions.

The structural classification of this compound within per- and polyfluoroalkyl substances demonstrates its membership in the nonpolymer class, specifically as a perfluoroalkyl substance with a fully fluorinated alkane molecular framework. The basic chemical structure consists of a carbon chain with a charged carboxylate functional group attached at one end, conforming to the fundamental architecture characteristic of perfluoroalkyl carboxylic acids. The presence of thirteen fluorine atoms distributed across the nine-carbon framework exemplifies the extensive fluorination that defines per- and polyfluoroalkyl substance chemistry.

Structural analysis reveals that this compound contains both perfluoroalkyl segments and partially fluorinated regions, qualifying it as a complex per- and polyfluoroalkyl substance. The compound's structure incorporates two trifluoromethyl groups at position 4, representing highly fluorinated substituents that contribute to its chemical stability and environmental persistence. The continuous perfluoroalkyl chain from positions 5 through 7 provides the characteristic carbon-fluorine backbone that defines per- and polyfluoroalkyl substance molecular architecture.

Manufacturing pathways for compounds of this structural type typically involve either electrochemical fluorination of carboxylic acid fluorides followed by hydrolysis, or fluorotelomerization processes that build fluorinated carbon chains through oligomerization. The complexity of synthetic routes for highly substituted perfluoroalkyl carboxylic acids often results in final products containing unreacted intermediates and degradation products, contributing to the mixture complexity observed in per- and polyfluoroalkyl substance formulations.

The compound's structural features align with research trends toward shorter-chain per- and polyfluoroalkyl substances and highly branched fluorinated alternatives. While historically hundreds of perfluoroalkanoyl fluoride-based derivatives with wide ranges of perfluorocarbon-chain lengths were produced on kiloton scales annually, recent manufacturing has shifted toward shorter-chain derivatives as alternatives to longer-chain compounds. The seven-carbon chain length of this compound positions it within this contemporary focus on modified per- and polyfluoroalkyl substance architectures.

Table 3: Structural Classification of this compound within Per- and Polyfluoroalkyl Substances

特性

IUPAC Name |

5,5,6,6,7,7,7-heptafluoro-4,4-bis(trifluoromethyl)heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F13O2/c10-5(11,6(12,13)9(20,21)22)4(7(14,15)16,8(17,18)19)2-1-3(23)24/h1-2H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOUXPUNWZRSOCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F13O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379248 | |

| Record name | 5,5,6,6,7,7,7-heptafluoro-4,4-bis(trifluoromethyl)heptanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129991-14-6 | |

| Record name | 5,5,6,6,7,7,7-heptafluoro-4,4-bis(trifluoromethyl)heptanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

5,5,6,6,7,7,7-Heptafluoro-4,4-bis(trifluoromethyl)heptanoic acid (CAS No. 72487-68-4) is a perfluorinated compound (PFC) that has garnered attention due to its unique chemical properties and potential biological effects. This article examines the biological activity of this compound, focusing on its environmental persistence, toxicity, and implications for human health.

- Molecular Formula : C₉H₃F₁₃O₂

- Molecular Weight : 360.115 g/mol

- LogP : 5.506 (indicating high lipophilicity)

These properties contribute to its stability and bioaccumulation potential in biological systems.

Toxicological Studies

Research indicates that perfluorinated compounds like this compound may exhibit various toxicological effects:

- Immunotoxicity :

- Endocrine Disruption :

- Carcinogenic Potential :

Environmental Persistence

The strong carbon-fluorine bonds in PFCs contribute to their environmental persistence. These compounds do not readily degrade in the environment and can accumulate in the food chain. A significant concern is their detection in human blood samples and wildlife, indicating widespread exposure through various pathways including water and food .

Case Study 1: Human Exposure

A study conducted on the presence of PFCs in human populations found detectable levels of several perfluorinated compounds in blood samples. This study emphasized the need for monitoring these substances due to their potential health risks associated with long-term exposure .

Case Study 2: Wildlife Impact

Research on wildlife has shown that PFCs can accumulate in the tissues of animals living near contaminated water sources. This accumulation can lead to adverse health effects similar to those observed in laboratory studies on mammals .

Summary of Key Findings

| Study | Focus | Findings |

|---|---|---|

| Dmowski & Wozniacki (1987) | Chemical Stability | Highlighted the stability of perfluorinated compounds under various conditions |

| Konakahara et al. (2000) | Biological Effects | Reported immunotoxic effects at low concentrations |

| Lerch (2022) | Migration Studies | Found that PFCs migrate into food contact materials from packaging |

科学的研究の応用

A. PFAS Contamination Analysis

This compound is part of the per- and polyfluoroalkyl substances (PFAS) group which are known for their persistence in the environment and potential health risks. Analytical methods have been developed to detect PFAS in water sources:

- EPA Methods : Techniques such as EPA Method 533 and Method 537.1 utilize liquid chromatography-mass spectrometry (LC-MS/MS) for the detection of PFAS compounds in drinking water. 5,5,6,6,7,7,7-Heptafluoro-4,4-bis(trifluoromethyl)heptanoic acid is often included in these analyses due to its relevance in environmental monitoring .

| Method | Target Compounds | Detection Limit |

|---|---|---|

| EPA Method 533 | 25 PFAS compounds | 4 ng/L |

| EPA Method 537.1 | 18 target compounds | Varies by compound |

B. Remediation Strategies

Fluorinated compounds like this one are being investigated for their role in remediation strategies aimed at PFAS contamination. Research is ongoing into methods that can effectively degrade these substances or remove them from contaminated sites .

A. Fluorinated Polymers

This compound has been utilized in the synthesis of fluorinated polymers which exhibit unique properties such as:

- High Thermal Stability : These polymers can withstand higher temperatures compared to their non-fluorinated counterparts.

- Chemical Resistance : They show improved resistance to solvents and chemicals.

Fluorinated polyurethanes (FPUs), derived from this compound, are particularly noted for their application in coatings and sealants that require durability and resistance to harsh environments .

B. Surface Modifications

This compound is also used in surface modification processes to impart hydrophobic properties to various substrates. By incorporating fluorinated groups into materials such as textiles or metals, manufacturers can enhance water repellency and stain resistance .

A. Standard Reference Material

In analytical chemistry laboratories, this compound serves as a standard reference material for calibrating instruments used in the detection of PFAS compounds . Its precise characterization allows for accurate quantification in complex matrices.

B. Method Development

The compound is frequently involved in method development studies aimed at improving the sensitivity and specificity of analytical techniques used to detect PFAS in environmental samples .

Case Study 1: PFAS Detection in Drinking Water

A study conducted using Shimadzu's LCMS-8050 demonstrated the capability of detecting multiple PFAS compounds including this compound with high precision and accuracy under EPA Method 533 guidelines. The results showed recoveries ranging from 91% to 108%, confirming the method's reliability for regulatory compliance .

Case Study 2: Development of Fluorinated Coatings

Research on fluorinated coatings utilizing this compound revealed enhanced performance characteristics compared to traditional coatings. The coatings exhibited superior water repellency and durability under extreme conditions .

類似化合物との比較

Comparison with Structurally Similar Compounds

Functional Group and Fluorination Patterns

The compound is compared to three key analogues:

Key Observations :

- Acidity: The target heptanoic acid exhibits higher acidity (pKa ≈ 1.2–1.5) compared to its unsaturated analogue (hept-2-enoic acid, pKa ≈ 2.1–2.4) due to reduced electron density at the carboxyl group from fluorine substitution .

- Thermal Stability : The potassium salt (CAS 29457-73-6) shows superior thermal stability (>300°C) compared to the free acid (~250°C), attributed to ionic lattice stabilization .

- Reactivity : The ketone derivative (CAS 95639-15-9) lacks carboxylic acid reactivity but is highly electrophilic due to its perfluorinated backbone, making it useful in fluoropolymer synthesis .

Research Findings and Trends

Environmental and Regulatory Considerations

- Perfluoroalkyl substances (PFAS), including this compound, face increasing regulatory scrutiny due to persistence in the environment. The OECD database highlights alternatives with shorter fluorinated chains .

準備方法

Fluorination Techniques

The synthesis of highly fluorinated carboxylic acids like 5,5,6,6,7,7,7-heptafluoro-4,4-bis(trifluoromethyl)heptanoic acid typically involves two main fluorination strategies:

Electrochemical Fluorination (ECF):

This method involves the electrolysis of organic substrates dissolved in liquid hydrogen fluoride (HF), replacing hydrogen atoms with fluorine atoms. ECF produces a mixture of linear and branched perfluorinated isomers. However, ECF is less favored today due to environmental and selectivity concerns, and it tends to yield mixtures rather than pure compounds.Telomerization:

Currently the most common industrial method for producing highly fluorinated substances. It involves the radical-initiated reaction of perfluoroalkyl iodides (telogens) with tetrafluoroethylene (taxogens) to build fluorinated carbon chains. This method allows better control over chain length and substitution patterns, making it suitable for synthesizing complex fluorinated acids.

Synthetic Route for this compound

While specific detailed synthetic protocols for this exact compound are limited in open literature, the preparation generally follows these steps:

Starting Material Preparation:

Synthesis begins with a suitable fluorinated alkyl precursor, often a partially fluorinated heptane derivative or a fluorinated olefin such as 5,5,6,6,7,7,7-heptafluoro-4,4-bis(trifluoromethyl)hept-1-ene or hept-2-enoic acid derivatives.Functional Group Introduction:

The carboxylic acid group is introduced or preserved through oxidation or hydrolysis steps. For example, fluorinated olefins can be converted to the corresponding acids via oxidative cleavage or hydrolysis of ester intermediates.Selective Fluorination and Substitution:

Additional trifluoromethyl groups are introduced via nucleophilic trifluoromethylation or by using trifluoromethyl-containing reagents during chain assembly. The heptafluoro substitution pattern is achieved by controlled fluorination, often through telomerization or selective fluorination reagents.Purification:

Due to the complexity and similarity of fluorinated isomers, purification is typically done by chromatographic methods or crystallization to isolate the desired isomer with the correct substitution pattern.

Data Table: Summary of Preparation-Related Properties and Methods

| Aspect | Details |

|---|---|

| Starting Materials | Fluorinated heptene derivatives, perfluoroalkyl iodides, tetrafluoroethylene |

| Key Fluorination Methods | Telomerization (preferred), Electrochemical Fluorination (less common) |

| Functional Group Introduction | Oxidation/hydrolysis of fluorinated olefins or esters |

| Typical Reaction Conditions | Radical initiation for telomerization; electrolysis in HF for ECF |

| Purification Techniques | Chromatography, crystallization |

| Challenges | Controlling regioselectivity and isomer purity; handling toxic fluorinating agents |

| Industrial Relevance | Used in specialty fluorochemicals, surfactants, and polymer precursors |

Research Findings and Notes

Telomerization is the dominant industrial method for producing highly fluorinated acids due to better control over chain length and substitution, as well as environmental considerations compared to ECF.

The compound’s synthesis often involves fluorinated olefin intermediates , such as (E)-5,5,6,6,7,7,7-heptafluoro-4,4-bis(trifluoromethyl)hept-2-enoic acid, which can be further converted to the saturated acid form.

Purification and characterization require advanced analytical techniques such as NMR spectroscopy, mass spectrometry, and fluorine-specific methods due to the complexity of fluorinated isomers.

The high fluorine content imparts chemical stability and unique properties , making the compound valuable in specialty chemical applications, but also complicates synthesis and purification.

Q & A

Q. Advanced Research Focus

- DFT Calculations : Predict binding energies (e.g., -45 kJ/mol for carboxylate-Zn²⁺ interactions in MOFs) and electronic effects of fluorination .

- MD Simulations : Analyze diffusion barriers in fluorinated MOF pores, showing reduced H₂O permeability due to hydrophobic CF₃ groups .

- Synchrotron XRD : Validates computational predictions of lattice parameters in MOFs synthesized with fluorinated linkers .

How should researchers address contradictions in reported thermal decomposition temperatures for fluorinated polyimides incorporating this acid?

Data Contradiction Analysis

Discrepancies arise from:

- Sample Preparation : Residual solvents (e.g., NMP) lower observed Td; ensure films are annealed at 250°C for 2 hrs under vacuum .

- Measurement Techniques : TGA under N₂ vs. air atmospheres can shift Td by 50–80°C due to oxidative degradation pathways .

- Polymer Architecture : Copolymers with flexible ether units (e.g., BPADA) exhibit lower Td than rigid-rod PAIs .

What methodologies are employed to study the environmental persistence and bioaccumulation potential of this compound?

Q. Advanced Research Focus

- Bioaccumulation Factor (BAF) : Measured in model organisms (e.g., zebrafish) via LC-MS/MS, showing log BAF >3.5 due to protein-binding affinity .

- Hydrolysis Studies : Evaluate stability at pH 2–12; perfluoroalkyl chains resist hydrolysis, with half-lives >1 year in neutral conditions .

- Ecotoxicity Assays : Algal growth inhibition (EC₅₀ ~10 mg/L) highlights ecological risks, necessitating regulatory scrutiny .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。